2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole
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Overview
Description
2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding benzimidazole derivatives.
Scientific Research Applications
2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a subject of study in microbiology.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole can be compared with other benzimidazole derivatives such as:
Lansoprazole: Used as a gastric pump inhibitor.
Albendazole: An antiparasitic agent.
Mebendazole: Used to treat parasitic worm infections.
Omeprazole: Another gastric pump inhibitor.
Rabeprazole: Used for the treatment of gastroesophageal reflux disease (GERD).
What sets this compound apart is its unique structure that combines a benzimidazole core with a piperazine ring, potentially offering a broader spectrum of biological activities .
Properties
Molecular Formula |
C21H26N4OS |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H26N4OS/c1-26-20-10-5-4-9-19(20)25-14-12-24(13-15-25)11-6-16-27-21-22-17-7-2-3-8-18(17)23-21/h2-5,7-10H,6,11-16H2,1H3,(H,22,23) |
InChI Key |
JJRBIHWPHISASR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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